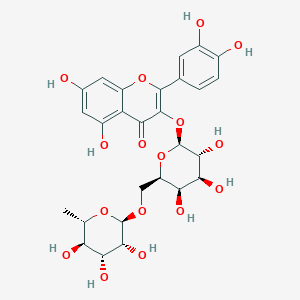

Quercetin 3-O-robinobioside

Descripción general

Descripción

Quercetin 3-O-robinobioside is a quercetin-derived flavonol that exhibits antioxidant activities . It has been identified in the plant Aspalathus linearis and exhibits in-vitro inhibitory activities against leukemia K562 cells .

Synthesis Analysis

The synthesis of Quercetin 3-O-robinobioside involves flavonoid biosynthesis, which is regulated by key genes such as phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), bifunctional dihydroflavonol 4-reductase/flavanone 4-reductase (DFR), and anthocyanidin reductase (ANR) . Transcription factors like MYB, bHLH, and NAC are also involved in the regulation of flavonoid accumulation under stress .Molecular Structure Analysis

The molecular structure of Quercetin 3-O-robinobioside is characterized by a formula of C27H30O16 and a molecular weight of 610.52 . The structure confirmation can be achieved by 2D NMR spectroscopy .Physical And Chemical Properties Analysis

Quercetin 3-O-robinobioside is a yellow powder . It has a molecular weight of 610.52 and a formula of C27H30O16 . It’s soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Aplicaciones Científicas De Investigación

Antioxidant Effects

Quercetin 3-O-robinobioside, a quercetin-derived flavonol, exhibits antioxidant activities . It can indirectly participate in the scavenging of reactive oxygen species (ROS) to protect cells against ROS-induced oxidative damage .

Anti-inflammatory Effects

Quercetin, the parent compound of Quercetin 3-O-robinobioside, has been reported to have anti-inflammatory effects . Although specific studies on Quercetin 3-O-robinobioside are limited, it’s plausible that it may share similar properties.

Anticancer Effects

Quercetin 3-O-robinobioside exhibits in-vitro inhibitory activities against leukemia K562 cells . This suggests potential anticancer applications, although more research is needed to confirm this effect and understand its mechanisms.

Cardiovascular Health

Quercetin has been associated with the avoidance of cardiovascular disorders . As a derivative, Quercetin 3-O-robinobioside might also contribute to cardiovascular health, but further studies are required to confirm this.

Metabolic Processes

Quercetin is involved in various metabolic processes including absorption, metabolism, and bioavailability . Quercetin 3-O-robinobioside, being a derivative, might also play a role in these processes.

Potential Cytoprotector

In a study comparing the antioxidant effects of quercitrin and isoquercitrin, isoquercitrin performed more effectively as a cytoprotector . Given the structural similarities, Quercetin 3-O-robinobioside might also have cytoprotective properties.

Mecanismo De Acción

Quercetin 3-O-robinobioside is a natural quercetin-derived flavonol that exhibits antioxidant activities and has been found to have inhibitory activities against leukemia K562 cells . This article will delve into the mechanism of action of Quercetin 3-O-robinobioside, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Quercetin 3-O-robinobioside has been found to target the SARS-CoV-2 main protease . The SARS-CoV-2 main protease is a key enzyme in the life cycle of the SARS-CoV-2 virus, which is responsible for the cleavage of the virus’s polyprotein into functional proteins. By inhibiting this protease, Quercetin 3-O-robinobioside can potentially interfere with the replication of the virus.

Mode of Action

Quercetin 3-O-robinobioside interacts with its target, the SARS-CoV-2 main protease, through a process known as molecular docking . The compound binds to the protease, resulting in a decrease in the enzyme’s activity. The binding energy of Quercetin 3-O-robinobioside to the SARS-CoV-2 main protease was found to be -7.97 kcal/mol, indicating a favorable interaction .

Biochemical Pathways

It is known that the compound’s inhibitory effect on the sars-cov-2 main protease can potentially disrupt the life cycle of the sars-cov-2 virus, thereby preventing its replication .

Pharmacokinetics

It is known that quercetin, the parent compound of quercetin 3-o-robinobioside, is poorly soluble in water and has low bioavailability due to rapid metabolism and plasma clearance

Result of Action

Quercetin 3-O-robinobioside exhibits in-vitro inhibitory activities against leukemia K562 cells . This suggests that the compound may have potential therapeutic applications in the treatment of leukemia.

Action Environment

The action of Quercetin 3-O-robinobioside can be influenced by various environmental factors. For instance, light conditions can affect the accumulation of flavonoids in plant tissues . .

Safety and Hazards

Direcciones Futuras

While the future directions of Quercetin 3-O-robinobioside are not explicitly mentioned in the search results, the parent compound quercetin has potential applications in nutraceuticals, pharmaceuticals, and functional foods to promote overall well-being and disease prevention . Further studies are needed to elucidate its mechanisms of action, optimize its bioavailability, and assess its long-term safety for widespread utilization .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,23+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXIBQEEMLURG-IEBISRBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quercetin 3-O-robinobioside | |

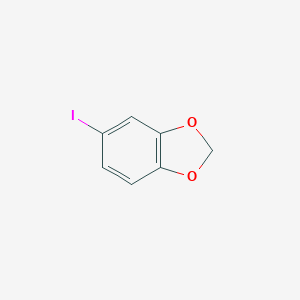

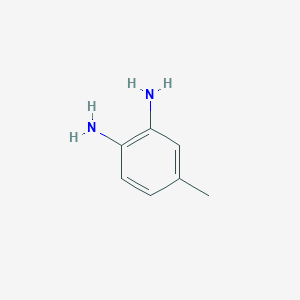

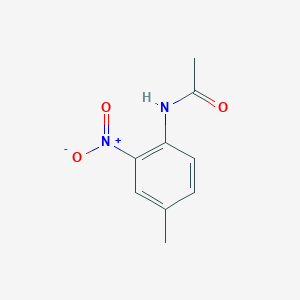

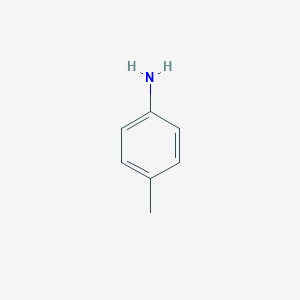

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

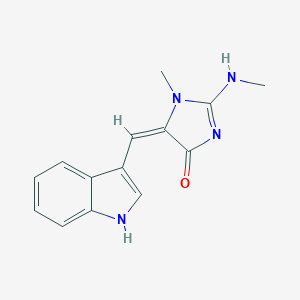

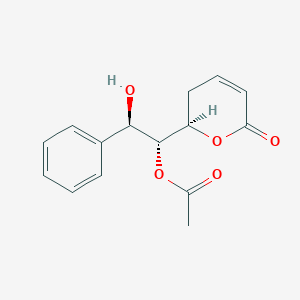

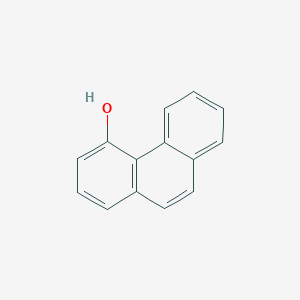

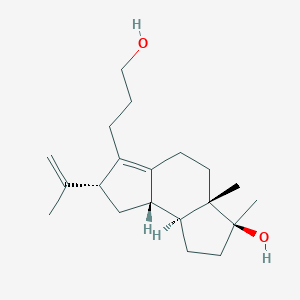

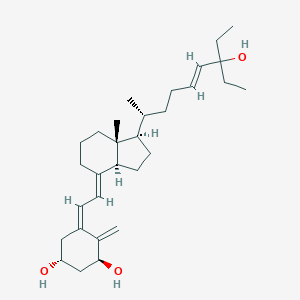

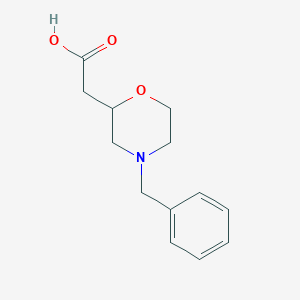

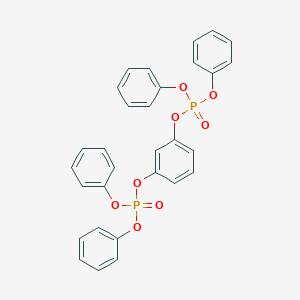

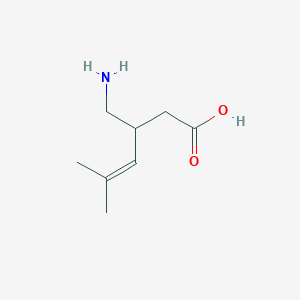

Feasible Synthetic Routes

Q & A

Q1: What is Quercetin 3-O-robinobioside and where is it found?

A1: Quercetin 3-O-robinobioside is a flavonol glycoside. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, and glycosides are molecules where a sugar is bound to another functional group. Quercetin 3-O-robinobioside has been identified in various plants, including:

- Nerium indicum Mill (Oleander) []

- Boerhaavia diffusa L. (Punarnava) []

- Glycine max (Soybean) []

- Leonurus heterophyllus (Chinese motherwort) []

- Vaccinium corymbosum (Blueberry) []

- Alpinia katsumadai (Katsumada galangal) []

- Ziziphus jujuba Mill. (Jujube) [, ]

- Amelanchier alnifolia Nutt. (Saskatoon berry) []

- Scopolia species []

- Asarum europaeum L. (European wild ginger) []

- Coccinia grandis (L.) Voigt (Ivy Gourd) []

- Citrus sinensis (Sweet orange) and Citrus aurantifolia (Lime) []

- Millettia aboensis (Hook. F.) Baker []

- Taverniera aegyptiaca Bioss []

- Aspalathus linearis (Rooibos) []

- Clausena lansium (Lour.) Skeels (Wampee) []

- Adenocalymma axillarum (K.Schum.) L.G. Lohmann []

- Fagopyrum esculentum (Common Buckwheat) and Fagopyrum tataricum (Tartary Buckwheat) [, , , ]

- Abelmoschus manihot (Aibika) [, , ]

- Carissa edulis (Num-Num) []

- Casearia arborea (Celastraceae) []

- Annona squamosa(Custard apple) []

- Cornus mas L (Cornelian Cherry) []

Q2: What are the potential health benefits of Quercetin 3-O-robinobioside?

A2: While Quercetin 3-O-robinobioside itself hasn't been extensively studied in clinical trials, research suggests that it, along with other flavonoids, might contribute to the potential health benefits of the plants in which it is found. Some studies have investigated the anti-inflammatory and antioxidant properties of extracts containing Quercetin 3-O-robinobioside [, , ]. For example, in vitro studies using an extract from Tartary buckwheat sprouts, which contains Quercetin 3-O-robinobioside, showed a reduction in proinflammatory mediators in lipopolysaccharide-stimulated macrophages [].

Q3: Have there been any studies on the safety and toxicity of Quercetin 3-O-robinobioside?

A3: Specific toxicity studies focusing solely on Quercetin 3-O-robinobioside are limited. It's important to note that the safety and potential effects of isolated compounds can differ from the effects of consuming the whole plant.

Q4: Are there any analytical techniques for identifying and quantifying Quercetin 3-O-robinobioside in plant material?

A4: Yes, researchers utilize various analytical techniques to identify and quantify Quercetin 3-O-robinobioside. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.